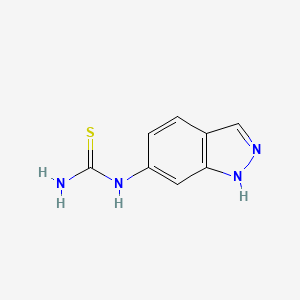

N-(1H-indazol-6-yl)thiourea

説明

“N-(1H-indazol-6-yl)thiourea” is a chemical compound with the molecular formula C8H8N4S and a molecular weight of 192.24 . It is a solid substance with a melting point of 207°C .

Synthesis Analysis

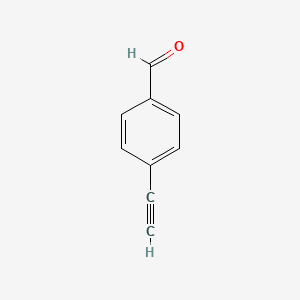

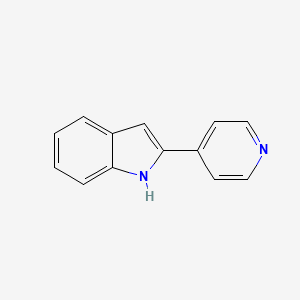

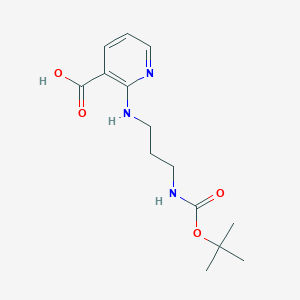

The synthesis of indazole derivatives, such as “N-(1H-indazol-6-yl)thiourea”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for “N-(1H-indazol-6-yl)thiourea” is 1S/C8H8N4S/c9-8(13)11-6-2-1-5-4-10-12-7(5)3-6/h1-4H, (H,10,12) (H3,9,11,13) .Chemical Reactions Analysis

While specific chemical reactions involving “N-(1H-indazol-6-yl)thiourea” are not mentioned in the search results, indazole derivatives in general have been synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions .Physical And Chemical Properties Analysis

“N-(1H-indazol-6-yl)thiourea” is a solid substance with a melting point of 207°C . It has a molecular weight of 192.24 .科学的研究の応用

Chemical Properties

“N-(1H-indazol-6-yl)thiourea” has a CAS Number of 99055-55-7 and a molecular weight of 192.24 . It is a solid substance with a melting point of 207°C .

Synthetic Approaches

The compound can be synthesized through various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Anticancer Applications

“N-(1H-indazol-6-yl)thiourea” derivatives have been synthesized and evaluated for their anticancer properties . These compounds have shown promising results in inhibiting the growth of various cancer cell lines .

Antihypertensive Applications

Indazole-containing heterocyclic compounds, such as “N-(1H-indazol-6-yl)thiourea”, have been found to have antihypertensive properties .

Antidepressant Applications

Indazole-based compounds have also been studied for their potential antidepressant effects .

Anti-inflammatory Applications

Research has shown that indazole derivatives can have anti-inflammatory effects .

Antibacterial Applications

Indazole-based compounds have been studied for their antibacterial properties .

Treatment of Respiratory Diseases

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Safety and Hazards

将来の方向性

Indazole-containing derivatives, such as “N-(1H-indazol-6-yl)thiourea”, have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

作用機序

Target of Action

It is known that indazole derivatives, which include n-(1h-indazol-6-yl)thiourea, have been found to inhibit, regulate, and/or modulate the activity of certain kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

Based on the known activities of indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, sgk) to modulate their activity . This modulation could result in changes to cell cycle progression and DNA damage response, potentially leading to the inhibition of cell proliferation .

Biochemical Pathways

The biochemical pathways affected by N-(1H-indazol-6-yl)thiourea are likely related to cell cycle regulation and DNA damage response, given the known targets of this compound . Downstream effects could include altered cell proliferation and potentially, cell death .

Pharmacokinetics

The compound has a molecular weight of 19224 , which is within the range generally considered favorable for oral bioavailability

Result of Action

The molecular and cellular effects of N-(1H-indazol-6-yl)thiourea’s action would likely include changes to cell cycle progression and DNA damage response, potentially leading to the inhibition of cell proliferation . These effects could be beneficial in the treatment of diseases characterized by unchecked cell proliferation, such as cancer .

Action Environment

This interaction could potentially lead to the inhibition of cell proliferation, suggesting potential utility in the treatment of diseases such as cancer

特性

IUPAC Name |

1H-indazol-6-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8(13)11-6-2-1-5-4-10-12-7(5)3-6/h1-4H,(H,10,12)(H3,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZWIBRGVUVPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377335 | |

| Record name | N-(1H-indazol-6-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824413 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1H-indazol-6-yl)thiourea | |

CAS RN |

99055-55-7 | |

| Record name | N-(1H-indazol-6-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)